1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the trifluoroethoxy group. One common method is the bromination and chlorination of a benzene derivative, followed by the reaction with 2,2,2-trifluoroethanol under appropriate conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Medicine: Research into its use as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms biaryl products through a palladium-catalyzed cross-coupling mechanism. The trifluoroethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoroethoxy group.
1-Bromo-2,2,2-trifluoroethylbenzene: Contains a trifluoroethyl group instead of the trifluoroethoxy group.
1-Bromo-4-chloro-2-methoxybenzene: Similar structure but with a methoxy group instead of the trifluoroethoxy group.
Uniqueness
1-Bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it a valuable compound for specific applications where these properties are desirable.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISLHGSJXAVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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